molecular formula C7H9NO4 B155103 Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate CAS No. 132659-36-0

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate

Cat. No. B155103
M. Wt: 171.15 g/mol
InChI Key: DTPONCAIQQXBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate, also known as MADIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoxazole family, which is known for its diverse biological activities.

Scientific Research Applications

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have a range of scientific research applications, including its use as a building block for the synthesis of other compounds, such as heterocyclic compounds and peptides. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Moreover, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been used as a probe to study enzyme activity and protein-protein interactions.

Mechanism Of Action

The mechanism of action of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate can undergo nucleophilic addition reactions with a range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate a valuable tool for the synthesis of complex molecules and the study of enzyme activity.

Biochemical And Physiological Effects

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have neuroprotective effects and can reduce oxidative stress in the brain. These effects make Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate a promising compound for the development of new drugs for the treatment of cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has several advantages for lab experiments, including its high yield and purity, reproducibility, and versatility as a building block for the synthesis of other compounds. However, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate also has some limitations, including its reactivity, which can make it difficult to handle, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate. One area of research is the development of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of research is the study of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate as a probe for enzyme activity and protein-protein interactions. Additionally, the synthesis of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate derivatives with improved properties and reactivity is an area of ongoing research.
Conclusion:
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is a valuable compound for scientific research due to its high yield and purity, versatility, and potential applications in drug development and enzyme studies. While there are some limitations to its use, ongoing research is focused on improving its properties and exploring new applications. Overall, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is a promising compound with significant potential for future scientific research.

Synthesis Methods

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate can be synthesized through a multi-step process starting with the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 3-acetyl-4,5-dihydroisoxazole. This intermediate is then treated with methyl chloroformate and triethylamine to yield Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate in high yield and purity. The synthesis of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been optimized to ensure reproducibility and scalability, making it a valuable compound for scientific research.

properties

CAS RN

132659-36-0

Product Name

Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 3-acetyl-4,5-dihydro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO4/c1-4(9)6-5(3-12-8-6)7(10)11-2/h5H,3H2,1-2H3

InChI Key

DTPONCAIQQXBNW-UHFFFAOYSA-N

SMILES

CC(=O)C1=NOCC1C(=O)OC

Canonical SMILES

CC(=O)C1=NOCC1C(=O)OC

synonyms

4-Isoxazolecarboxylic acid, 3-acetyl-4,5-dihydro-, methyl ester (9CI)

Origin of Product

United States

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